molecular formula C18H16BrNO3S2 B2612536 2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE CAS No. 1421500-25-5

2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE

Cat. No.: B2612536
CAS No.: 1421500-25-5
M. Wt: 438.35
InChI Key: VKYSQTOPNIGJBA-UHFFFAOYSA-N
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Description

2-Bromo-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-5-methoxybenzamide is a structurally complex benzamide derivative featuring dual thiophene moieties, a bromo substituent, and a methoxy group. The compound’s architecture includes a central benzamide scaffold substituted with a 5-methoxy group and a bromine atom at the 2-position. The N-methyl linkage connects to a bis-thiophene unit, where one thiophene ring is further functionalized with a hydroxymethyl-thiophene group.

Synthetically, the compound likely derives from multi-step protocols involving nucleophilic substitution, condensation, or coupling reactions. Analogous compounds, such as thiadiazol-thiophene hybrids (e.g., compound 20 in ), are synthesized via refluxing hydrazonoyl bromides with thiocyanate derivatives in ethanol, followed by acid precipitation and recrystallization . While direct synthesis data for this specific benzamide derivative is unavailable, its structural motifs align with established methods for thiophene-functionalized benzamides.

Crystallographic characterization of such molecules would rely on tools like SHELX and WinGX , which enable structure solution, refinement, and validation . Computational modeling, such as density-functional theory (DFT) methods described in , could further elucidate electronic properties and reactivity.

Properties

IUPAC Name

2-bromo-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3S2/c1-23-11-4-6-14(19)13(9-11)18(22)20-10-12-5-7-16(25-12)17(21)15-3-2-8-24-15/h2-9,17,21H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYSQTOPNIGJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The thiophene moiety can be introduced through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki–Miyaura coupling and Gewald reactions.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The bromo and methoxy groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best contextualized by comparing it to analogs with overlapping functional groups or scaffolds. Below is a comparative analysis based on structural and synthetic data from and computational/theoretical frameworks in :

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Functional Groups Melting Point (°C) Synthesis Method (Reference)
Target Compound Benzamide, 2-bromo, 5-methoxy, bis-thiophene Br, OCH₃, CONH, thiophene, OH Not reported Inferred: Condensation/alkylation
Compound 20 Thiadiazol-phenol hybrid OH, NH, C=S, phenyl 176 Reflux of hydrazonoyl bromide + KSCN
Compound 21 Thiadiazol-hydrazine derivative OH, NH₂, C=S, phenyl 185 Reflux with methyl hydrazinecarbodithioate
Compound 24 Thiadiazol-phenylimino hybrid OH, N-phenyl, C=S Not reported Reflux with methyl hydrogenphenylcarbonimidodithioate

Key Findings :

Substituent Effects: The target compound’s bromo and methoxy groups distinguish it from analogs like compound 20, which lack halogen substituents. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity or influence binding affinity in biological targets compared to hydroxyl or phenyl groups .

Synthetic Complexity :

  • The target compound’s synthesis likely requires precise control over alkylation and condensation steps to integrate the bis-thiophene unit, whereas analogs like compound 20 are synthesized via simpler one-pot reflux methods .

This contrasts with simpler analogs (e.g., compound 21), where standard refinement suffices .

Computational Insights :

  • DFT-based methods () could predict the compound’s electronic properties, such as HOMO-LUMO gaps influenced by bromine and methoxy substituents. Such data would complement experimental studies on charge-transfer interactions.

Biological Activity

2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE is a synthetic compound with a complex structure that incorporates a bromo group, methoxy group, and thiophene moieties. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is C18H16BrNO3S2C_{18}H_{16}BrNO_3S_2 with a molecular weight of approximately 438.35 g/mol. The structure features a benzamide core, which is essential for its biological activity.

PropertyValue
Molecular FormulaC18H16BrNO3S2
Molecular Weight438.35 g/mol
IUPAC Name2-bromo-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-5-methoxybenzamide
CAS Number1421500-25-5

The biological activity of 2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE is primarily attributed to its ability to interact with specific molecular targets. The thiophene moiety may facilitate interactions with various enzymes and receptors, potentially leading to inhibitory effects on their activities. The bromo and methoxy groups enhance the binding affinity and specificity of the compound for its targets, which may include:

  • Enzymes : Potential inhibition of enzymes involved in cancer progression.
  • Receptors : Possible modulation of receptor activity linked to inflammatory responses.

Case Studies

While direct studies on 2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE are scarce, related compounds provide insight into its potential applications:

  • Study on Thiophene Derivatives : A study focused on newly synthesized thiophenyl thienopyrimidinone derivatives showed significant anti-breast cancer activities both in vitro and in vivo, suggesting that modifications to the thiophene structure can enhance therapeutic efficacy .
  • Phenazine Analogues : Research on phenazine analogues indicated their ability to act as inducers of QR1 and inhibitors of QR2, with implications for cancer prevention strategies. This highlights the importance of structural features similar to those found in 2-BROMO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)-5-METHOXYBENZAMIDE .

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